Cas no 64142-63-8 (1-acetyl-1,2,3,4-tetrahydroquinolin-4-one)

1-acetyl-1,2,3,4-tetrahydroquinolin-4-one structure
64142-63-8 structure
Nome del prodotto:1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
Numero CAS:64142-63-8
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD20318871
CID:528021
PubChem ID:278105

1-acetyl-1,2,3,4-tetrahydroquinolin-4-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 4(1H)-Quinolinone, 1-acetyl-2,3-dihydro-
    • 1-acetyl-2,3-dihydroquinolin-4-one
    • 1-acetyl-1,2,3,4-tetrahydro-4-quinolone
    • 1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
    • 1-acetyl-2,3-dihydro-1H-quinolin-4-one
    • 1-Acetyl-2,3-dihydro-4(1H)-quinolinone
    • 1-acetyl-2,3-dihydroquinolin-4(1h)-one
    • AC1L5NCV
    • AC1Q6JCZ
    • AR-1C1310
    • CTK2F8706
    • N-Acetyl-1,2,3,4-tetrahydrochinolin-4-on
    • N-acetyl-1,2-dihydroquinolin-4(3H)-one
    • NSC127317
    • SureCN68594
    • Y13463
    • 2,3-Dihydro-1-acetyl-quinolin-4-one
    • SY143573
    • DTXSID20298982
    • 64142-63-8
    • AKOS013634916
    • BS-17342
    • CS-0161698
    • EN300-113015
    • SCHEMBL68594
    • MFCD20318871
    • NSC-127317
    • FSCBVPABAPSIMB-UHFFFAOYSA-N
    • MDL: MFCD20318871
    • Inchi: InChI=1S/C11H11NO2/c1-8(13)12-7-6-11(14)9-4-2-3-5-10(9)12/h2-5H,6-7H2,1H3
    • Chiave InChI: FSCBVPABAPSIMB-UHFFFAOYSA-N
    • Sorrisi: CC(=O)N1CCC(=O)c2ccccc12

Proprietà calcolate

  • Massa esatta: 189.07903
  • Massa monoisotopica: 189.079
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 262
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 37.4Ų

Proprietà sperimentali

  • Densità: 1.22
  • Punto di ebollizione: 422.7°Cat760mmHg
  • Punto di infiammabilità: 213.2°C
  • Indice di rifrazione: 1.576
  • PSA: 37.38
  • LogP: 1.69090

1-acetyl-1,2,3,4-tetrahydroquinolin-4-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD655692-5g
1-Acetyl-2,3-dihydroquinolin-4(1H)-one
64142-63-8 97%
5g
¥16911.0 2024-04-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD655692-1g
1-Acetyl-2,3-dihydroquinolin-4(1H)-one
64142-63-8 97%
1g
¥5637.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CI326-50mg
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
64142-63-8 97%
50mg
1014.0CNY 2021-07-15
Chemenu
CM240434-1g
1-Acetyl-2,3-dihydroquinolin-4(1H)-one
64142-63-8 97%
1g
$*** 2023-05-30
eNovation Chemicals LLC
Y1224747-1g
1-Acetyl-2,3-dihydroquinolin-4(1H)-one
64142-63-8 95%
1g
$970 2024-06-03
Enamine
EN300-113015-1.0g
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
64142-63-8 95%
1g
$380.0 2023-06-09
Ambeed
A906380-250mg
1-Acetyl-2,3-dihydroquinolin-4(1H)-one
64142-63-8 97%
250mg
$300.0 2025-02-26
Ambeed
A906380-1g
1-Acetyl-2,3-dihydroquinolin-4(1H)-one
64142-63-8 97%
1g
$688.0 2025-02-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD655692-250mg
1-Acetyl-2,3-dihydroquinolin-4(1H)-one
64142-63-8 97%
250mg
¥2252.0 2024-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CI326-1g
1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
64142-63-8 97%
1g
7618.0CNY 2021-07-15
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:64142-63-8)1-acetyl-1,2,3,4-tetrahydroquinolin-4-one
A1045170
Purezza:99%/99%/99%
Quantità:250mg/1g/5g
Prezzo ($):270.0/619.0/2027.0